molecular formula C12H15N5O B12233549 1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide

1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide

Cat. No.: B12233549
M. Wt: 245.28 g/mol
InChI Key: QYPMIKOKTFPRJN-UHFFFAOYSA-N
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Description

1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a piperidine-4-carboxamide moiety, making it a versatile scaffold for various applications.

Preparation Methods

The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrazine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced by other substituents. .

Scientific Research Applications

1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpiperidine-4-carboxamide

InChI

InChI=1S/C12H15N5O/c13-11(18)9-2-6-16(7-3-9)12-10-1-4-15-17(10)8-5-14-12/h1,4-5,8-9H,2-3,6-7H2,(H2,13,18)

InChI Key

QYPMIKOKTFPRJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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